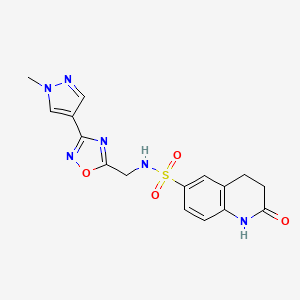
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that incorporates a complex structure featuring a tetrahydroquinoline core and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A tetrahydroquinoline core, which is known for various biological activities.
- An oxadiazole ring that contributes to the compound's pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The oxadiazole moiety has been associated with various mechanisms of action against cancer cells, including:
- Inhibition of Tumor Cell Proliferation : The compound demonstrated cytotoxic effects against several human cancer cell lines. For instance, derivatives with oxadiazole rings have shown IC50 values in the micromolar range against various cancer types such as colon adenocarcinoma and breast cancer .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes and pathways involved in cell proliferation and survival. For example, some studies report that oxadiazole derivatives inhibit histone deacetylases (HDACs) and other targets critical for tumor growth .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that similar compounds with oxadiazole rings have exhibited:
- Antibacterial Effects : Compounds derived from 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains, including resistant strains .
- Antifungal Activity : Some studies report antifungal effects against common pathogens like Candida species, indicating a broad spectrum of antimicrobial activity .
Anti-inflammatory and Analgesic Properties
Research has also highlighted the anti-inflammatory potential of compounds containing oxadiazole derivatives:
- Inhibition of Inflammatory Mediators : The ability to inhibit cyclooxygenases (COX) and other inflammatory mediators has been documented for similar compounds .
- Pain Relief : The analgesic properties are attributed to the modulation of pain pathways involving prostaglandins and other inflammatory mediators.
Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives for their cytotoxicity against a panel of cancer cell lines. The results indicated that the compound exhibited an IC50 value of 9.27 µM against ovarian cancer cells (OVXF 899), demonstrating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | Colon Adenocarcinoma | 12.5 |
| B | Ovarian Cancer | 9.27 |
| C | Breast Cancer | 15.65 |
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of oxadiazole derivatives revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-22-9-11(7-17-22)16-20-15(26-21-16)8-18-27(24,25)12-3-4-13-10(6-12)2-5-14(23)19-13/h3-4,6-7,9,18H,2,5,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLQMUYSKBIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














